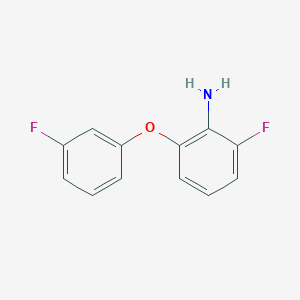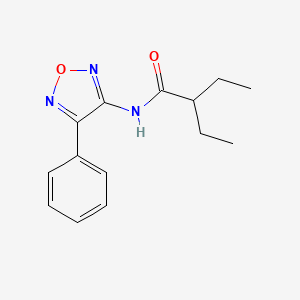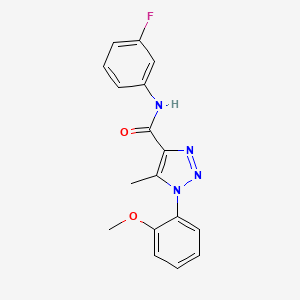
(5,6,7,8-Tetrahidro-1,8-naftiridin-3-il)ácido bórico éster de pinacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a naphthyridine core, making it a valuable reagent in cross-coupling reactions and other synthetic processes.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the creation of drug candidates.
Industry: It is employed in the production of materials with specific properties, such as polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,8-naphthyridine derivatives with boronic acids or boronic esters under appropriate conditions. Common reaction conditions involve the use of palladium catalysts and suitable bases to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction parameters helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water.
Nucleophilic Substitution: Strong nucleophiles and polar aprotic solvents.
Oxidation-Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Nucleophilic Substitution: Substituted naphthyridines.
Oxidation-Reduction: Oxidized or reduced derivatives of the naphthyridine core.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, facilitating cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of intermediates during the reaction.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
Benzeneboronic Acid: Similar structure with applications in organic synthesis.
Pinacolboronic Acid: A common reagent in Suzuki-Miyaura reactions.
Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine stands out due to its naphthyridine core, which provides unique reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of reactions makes it a versatile and valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h8-9H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESTIXXIQJCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCCC3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)


![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)




![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)


